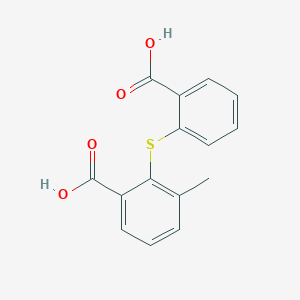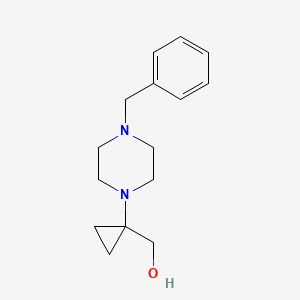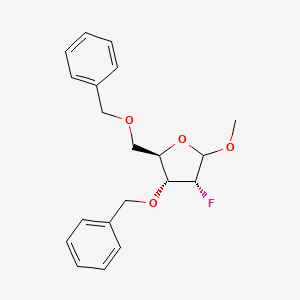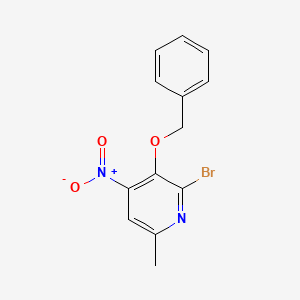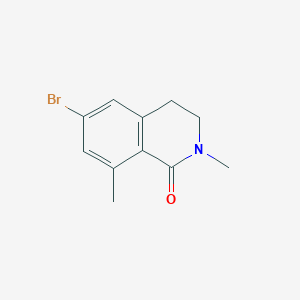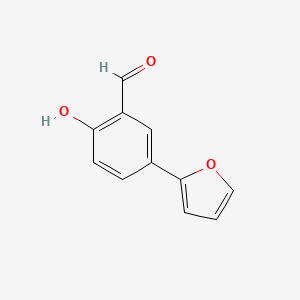![molecular formula C30H19N3 B13921116 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole is a heterocyclic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
Preparation Methods
The synthesis of 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole involves several steps. One common method includes the reaction of 9H-carbazole with indole derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine .
Oxidation: The compound can be oxidized to form various oxygenated derivatives, which may have different electronic properties.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives, which may exhibit different stability and reactivity.
Scientific Research Applications
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. The compound’s structure allows it to participate in charge transfer processes, making it an effective material for electronic applications . Additionally, its derivatives may interact with biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole can be compared with other carbazole derivatives, such as poly(2,7-carbazole) and poly(3,6-carbazole).
Poly(2,7-carbazole): Exhibits more extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Known for its high charge carrier mobility and stability, used in various electronic devices.
The unique structure of this compound provides it with distinct properties that make it valuable for specific applications in organic electronics and advanced materials .
Properties
Molecular Formula |
C30H19N3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-carbazol-9-yl-11,12-dihydroindolo[2,3-a]carbazole |
InChI |
InChI=1S/C30H19N3/c1-4-10-25-19(7-1)22-14-15-23-24-17-18(13-16-26(24)32-30(23)29(22)31-25)33-27-11-5-2-8-20(27)21-9-3-6-12-28(21)33/h1-17,31-32H |
InChI Key |
OKYYRTUFUCUNET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


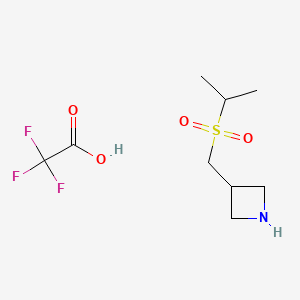
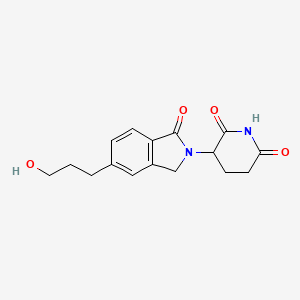
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13921059.png)
![Methyl 4-methylene-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13921067.png)
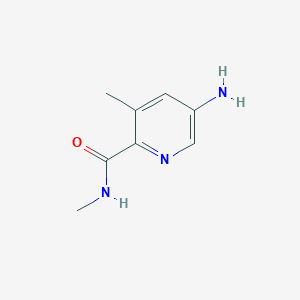
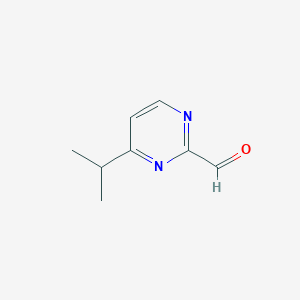
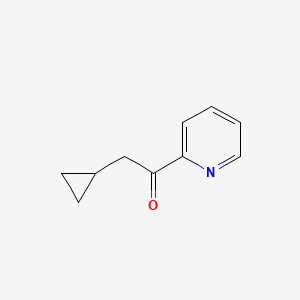
![Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate](/img/structure/B13921086.png)
